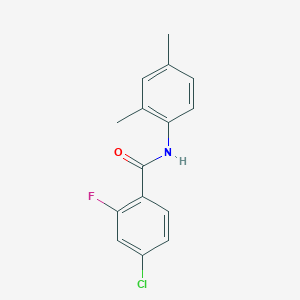
4-chloro-N-(2,4-dimethylphenyl)-2-fluorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-(2,4-dimethylphenyl)-2-fluorobenzamide, commonly known as DFB, is a chemical compound that has been widely used in scientific research. It is a member of the benzamide family and has been found to have a range of biochemical and physiological effects.
作用机制
The mechanism of action of DFB is not fully understood, but it is believed to act through the inhibition of specific enzymes and signaling pathways. It has been found to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. Additionally, DFB has been shown to inhibit the production of prostaglandins, which are involved in inflammation and pain.
Biochemical and Physiological Effects
DFB has been found to have a range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, DFB has been found to reduce the production of reactive oxygen species, which are involved in oxidative stress and inflammation. It has also been shown to reduce the production of nitric oxide, which is involved in inflammation and pain.
实验室实验的优点和局限性
One advantage of using DFB in lab experiments is its high degree of purity, which allows for accurate and reproducible results. Additionally, DFB has been found to have low toxicity in animal models, making it a relatively safe compound to use in research. However, one limitation of using DFB is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
未来方向
There are several future directions for research on DFB. One area of interest is its potential use in combination with other anticancer agents to enhance their efficacy. Additionally, further research is needed to fully understand the mechanism of action of DFB and its effects on specific signaling pathways. Finally, there is a need for more studies on the safety and toxicity of DFB in animal models to determine its potential as a therapeutic agent.
Conclusion
DFB is a chemical compound that has been widely used in scientific research. It has been found to have a range of biochemical and physiological effects, including anticancer, anti-inflammatory, and analgesic properties. While there are limitations to its use in lab experiments, DFB has the potential to be a valuable tool in the study of cancer, inflammation, and pain. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
合成方法
DFB can be synthesized through a multistep process involving the reaction of 4-chloro-2-fluoroaniline with 2,4-dimethylbenzoyl chloride. The resulting product is then purified through recrystallization to obtain DFB with a high degree of purity.
科学研究应用
DFB has been used in a variety of scientific research applications, including studies on cancer, inflammation, and pain. It has been found to have anticancer properties, inhibiting the growth of various cancer cell lines. Additionally, DFB has been shown to have anti-inflammatory effects, reducing the production of inflammatory cytokines. It has also been found to have analgesic properties, reducing pain in animal models.
属性
IUPAC Name |
4-chloro-N-(2,4-dimethylphenyl)-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFNO/c1-9-3-6-14(10(2)7-9)18-15(19)12-5-4-11(16)8-13(12)17/h3-8H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXUGHIAMTLEXKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-ethoxy-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B5700745.png)
![4-chloro-N-{[(5-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5700757.png)
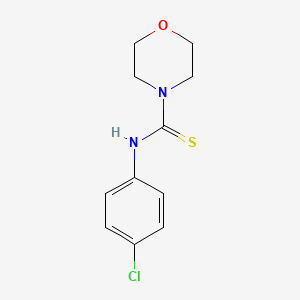
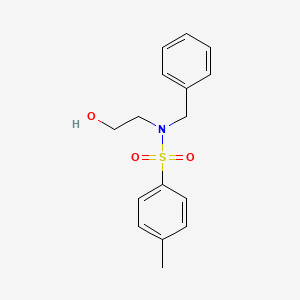
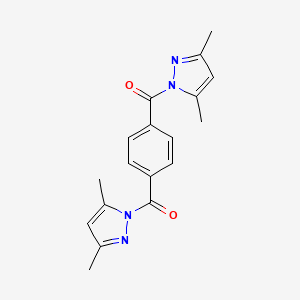
![2-methyl-N-[(4-methyl-1-piperidinyl)carbonothioyl]benzamide](/img/structure/B5700809.png)
![N-[2-(3-chlorophenyl)ethyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B5700814.png)

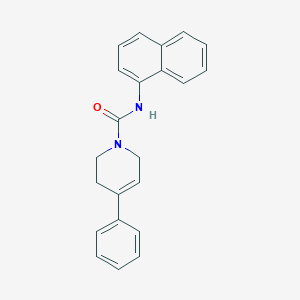

![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-(2-furyl)acrylamide](/img/structure/B5700838.png)
![1-benzyl-5-({[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5700845.png)